![molecular formula C19H18FNO B2792187 N-((1-(4-fluorophenyl)cyclopropyl)methyl)cinnamamide CAS No. 1207062-07-4](/img/structure/B2792187.png)
N-((1-(4-fluorophenyl)cyclopropyl)methyl)cinnamamide
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Description
Molecular Structure Analysis
The molecular structure of N-((1-(4-fluorophenyl)cyclopropyl)methyl)cinnamamide consists of a cinnamamide group attached to a cyclopropyl group, which is further substituted with a 4-fluorophenyl group. The presence of the fluorine atom can significantly influence the compound’s reactivity and properties due to its high electronegativity.Physical And Chemical Properties Analysis
N-((1-(4-fluorophenyl)cyclopropyl)methyl)cinnamamide is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
- Biological Activity : Chalcones have been investigated for their anticancer , antimicrobial , and anti-inflammatory properties .
- Starting Materials : Chalcones serve as essential starting materials for synthesizing various pharmacologically interesting classes of heterocyclic compounds, including isoxazoles , pyrazolines , and pyrazoles .
Structural Commentary
Let’s explore the structural features of this compound:
- Molecular Structure : The title compound, C17H15FO2, results from a Claisen–Schmidt condensation between 4-fluorobenzaldehyde and 4’-ethoxyacetophenone. It consists of two aromatic rings with substitutions at the 4 position on both ends of the molecule. The phenyl ring on the alkene is fluorinated, while the phenyl ring on the carbonyl group contains an ethoxide. The compound adopts an E geometry, causing both phenyl rings to incline toward the same side of the molecule. Overall, it is a heavily conjugated structure that is nearly planar .
Supramolecular Features
The crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one reveals interesting supramolecular interactions:
properties
IUPAC Name |
(E)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO/c20-17-9-7-16(8-10-17)19(12-13-19)14-21-18(22)11-6-15-4-2-1-3-5-15/h1-11H,12-14H2,(H,21,22)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOVXBBUBZAIEE-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C=CC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1(CNC(=O)/C=C/C2=CC=CC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-fluorophenyl)cyclopropyl)methyl)cinnamamide |
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